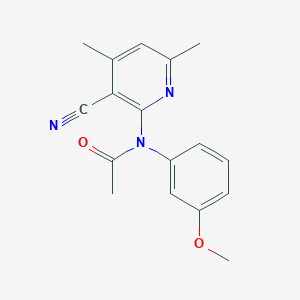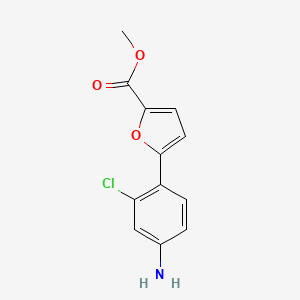
methyl 5-(4-amino-2-chlorophenyl)-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-amino-2-chlorophenyl)-2-furoate is a chemical compound with potential applications in various fields, including pharmaceuticals. It features prominently in research focused on developing new compounds with significant biological activities. The interest in this compound stems from its unique structure, which allows for a wide range of chemical reactions and modifications that can lead to new molecules with desired properties.
Synthesis Analysis
The synthesis of related compounds, such as 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, involves variations in the functional group at the C-terminal of the thiazolidinone, leading to compounds bearing an amide moiety. These derivatives have shown to possess moderate to strong antiproliferative activity, highlighting the significance of the substituted aryl ring's 4th position for anticancer properties (Chandrappa et al., 2009). Additionally, the synthesis of aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis further demonstrates the chemical versatility of related furoate compounds (Li & Wang, 2002).
Molecular Structure Analysis
The crystal structure of compounds similar to methyl 5-(4-amino-2-chlorophenyl)-2-furoate reveals complex interactions, such as O—H⋯Cl and N—H⋯Cl hydrogen bonds, which are critical for understanding the molecular geometry and the potential for biological activity (Liang et al., 2011).
Chemical Reactions and Properties
Studies on the reactions of related compounds, such as the synthesis of 2-chloro-5-methylthiophene, reveal the potential for creating a versatile intermediate for pharmaceuticals and agrochemicals, demonstrating the broad chemical reactivity of furoate derivatives (Yang, 2010).
Physical Properties Analysis
The analysis of physical properties, such as spectroscopic characteristics of 5-substituted-2,5-dihydro-2-furoic acids, offers insights into the interesting properties of furoate derivatives. These include large long-range coupling constants and high absorption maxima, indicating the compounds' unique spectroscopic features (Masamune et al., 1975).
Chemical Properties Analysis
Explorations into the chemical properties of related furoate compounds, such as their synthesis, spectral analysis, and quantum studies, shed light on the potential for novel applications due to their significant NLO and thermodynamic properties, suggesting a wide range of usability beyond their current scope (Halim & Ibrahim, 2022).
properties
IUPAC Name |
methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)11-5-4-10(17-11)8-3-2-7(14)6-9(8)13/h2-6H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFTOOBTQFGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216609 |
Source


|
| Record name | Methyl 5-(4-amino-2-chlorophenyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate | |
CAS RN |
886494-64-0 |
Source


|
| Record name | Methyl 5-(4-amino-2-chlorophenyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886494-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-amino-2-chlorophenyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)
![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)
![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531263.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)
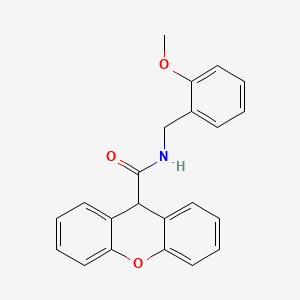
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5531278.png)
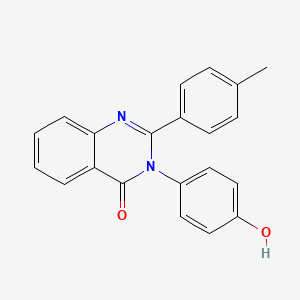
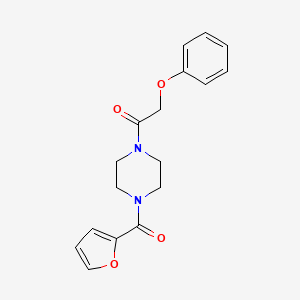
![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)
![benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)
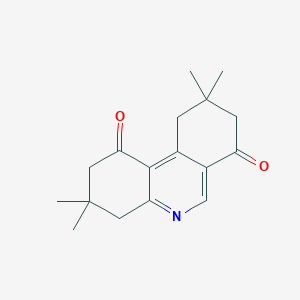
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)
